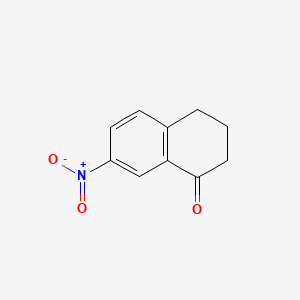
7-Nitro-1-tetralona
Descripción general
Descripción
7-Nitro-1-tetralone is an organic compound with the molecular formula C10H9NO3 It is a derivative of tetralone, characterized by the presence of a nitro group at the 7th position of the tetralone ring
Aplicaciones Científicas De Investigación
7-Nitro-1-tetralone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s worth noting that nitro-containing compounds often interact with various biological targets, including enzymes and receptors, influencing their activity .
Mode of Action
Nitro compounds generally undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects .
Biochemical Pathways
Nitro compounds, in general, can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound is a solid at room temperature, which might influence its bioavailability .
Result of Action
Nitro compounds can induce a variety of cellular responses, including changes in enzyme activity, gene expression, and cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Nitro-1-tetralone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-tetralone typically involves the nitration of 1-tetralone. One common method is the reaction of 1-tetralone with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position .
Industrial Production Methods: In industrial settings, the production of 7-Nitro-1-tetralone can be achieved through continuous-flow synthesis. This method offers several advantages, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis involves the use of a stainless steel coil reactor, where the reactants are pumped and mixed under specific temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitro-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol are commonly employed.
Major Products:
Oxidation: Nitro ketones.
Reduction: Amino tetralones.
Substitution: Various substituted tetralones depending on the nucleophile used.
Comparación Con Compuestos Similares
- 7-Fluoro-1-tetralone
- 7-Bromo-1-tetralone
- 7-Methoxy-1-tetralone
- 2-Acetyl-1-tetralone
Comparison: Compared to its analogs, 7-Nitro-1-tetralone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. For instance, the nitro group can participate in redox reactions, making the compound useful in various oxidative and reductive processes. Additionally, the nitro group can be easily modified to introduce other functional groups, enhancing the versatility of 7-Nitro-1-tetralone in synthetic chemistry .
Propiedades
IUPAC Name |
7-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAQYWSNCVEJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193345 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40353-34-2 | |
| Record name | 7-Nitro-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40353-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040353342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Nitro-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Nitro-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-7-nitronaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 7-Nitro-1-tetralone chosen as a substrate in this study on spirobifluorene-based POPs?
A: The research aimed to evaluate the efficiency of novel spirobifluorene-based POPs as supports for Palladium (Pd) and Platinum (Pt) catalysts in selective hydrogenation reactions []. 7-Nitro-1-tetralone, containing both unsaturated C=C and C=O bonds, was selected as a substrate alongside other compounds like 4-nitrostyrene and acetophenone. This choice allowed the researchers to assess the catalysts' selectivity in hydrogenating specific functional groups within a molecule.
Q2: Did the study observe any differences in catalytic activity and selectivity depending on the POP support used for 7-Nitro-1-tetralone hydrogenation?
A: Yes, the study found that the catalytic activity and selectivity varied significantly depending on the preparation method and the presence of residual Palladium in the POP support []. POP1, synthesized without Palladium, showed no activity. In contrast, POPs synthesized with Palladium (POP2-4) exhibited activity levels dependent on substrate accessibility to the embedded metal. Interestingly, the study highlighted that Pd/POP catalysts displayed distinct selectivity compared to a conventional Pd/C catalyst, demonstrating the support's influence on the reaction pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

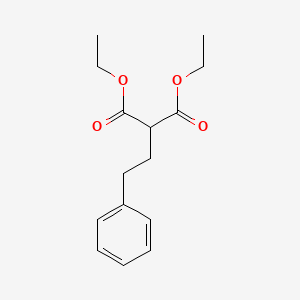


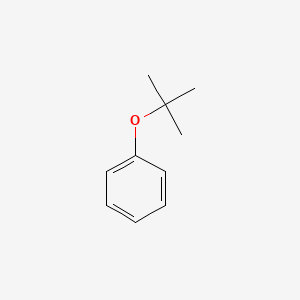

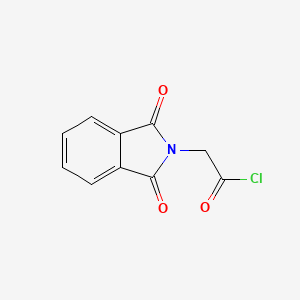

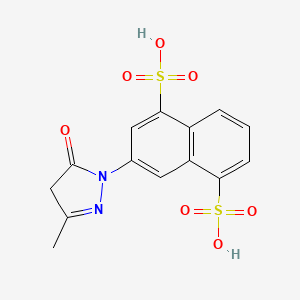




![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)
